molecular formula C18H20N2O4 B5860167 dimethyl (3,3'-dimethyl-4,4'-biphenyldiyl)biscarbamate

dimethyl (3,3'-dimethyl-4,4'-biphenyldiyl)biscarbamate

Cat. No. B5860167
M. Wt: 328.4 g/mol
InChI Key: ZHIIOTCIPVLYDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl (3,3'-dimethyl-4,4'-biphenyldiyl)biscarbamate, also known as DDC, is a chemical compound that has been widely studied in the scientific community due to its potential applications in various fields. DDC is a carbamate derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively investigated.

Mechanism of Action

Dimethyl (3,3'-dimethyl-4,4'-biphenyldiyl)biscarbamate exerts its biological effects by inhibiting the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes, including acid-base balance and respiration. By inhibiting the activity of carbonic anhydrase, this compound can induce apoptosis in cancer cells and inhibit the growth of fungal species.
Biochemical and Physiological Effects
This compound has been shown to exert several biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, induction of apoptosis in cancer cells, and inhibition of fungal growth. This compound has also been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for the development of anticancer agents.

Advantages and Limitations for Lab Experiments

Dimethyl (3,3'-dimethyl-4,4'-biphenyldiyl)biscarbamate has several advantages for lab experiments, including its high purity, low toxicity, and ease of synthesis. However, this compound also has some limitations, including its low solubility in water and its potential to form complexes with metal ions, which can interfere with some assays.

Future Directions

Dimethyl (3,3'-dimethyl-4,4'-biphenyldiyl)biscarbamate has shown promising potential for various applications, including material science, catalysis, and medicine. Future research directions could include the synthesis of new this compound derivatives with improved properties, the investigation of the mechanism of action of this compound in more detail, and the development of new applications for this compound in different fields. Additionally, the use of this compound in combination with other drugs or therapies could be explored to enhance its anticancer or antifungal activity.
Conclusion
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in various fields, including material science, catalysis, and medicine. This compound can be synthesized using different methods, and its mechanism of action and physiological effects have been extensively investigated. This compound has shown promising potential as an anticancer and antifungal agent, and future research directions could include the synthesis of new this compound derivatives and the investigation of its mechanism of action in more detail.

Synthesis Methods

Dimethyl (3,3'-dimethyl-4,4'-biphenyldiyl)biscarbamate can be synthesized using different methods, including the reaction of 4,4'-diaminodiphenylmethane with dimethyl carbonate or phosgene. The reaction of 4,4'-diaminodiphenylmethane with dimethyl carbonate is a green and efficient method that yields high purity this compound.

Scientific Research Applications

Dimethyl (3,3'-dimethyl-4,4'-biphenyldiyl)biscarbamate has been extensively studied for its potential applications in various fields, including material science, catalysis, and medicine. In material science, this compound has been used as a building block for the synthesis of polyurethane foams, which have excellent mechanical properties. In catalysis, this compound has been used as a ligand for the synthesis of transition metal complexes, which have shown promising catalytic activity.
In medicine, this compound has been investigated for its potential use as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of the enzyme carbonic anhydrase. This compound has also been investigated for its potential use as an antifungal agent, as it has been shown to inhibit the growth of several fungal species.

properties

IUPAC Name

methyl N-[4-[4-(methoxycarbonylamino)-3-methylphenyl]-2-methylphenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-11-9-13(5-7-15(11)19-17(21)23-3)14-6-8-16(12(2)10-14)20-18(22)24-4/h5-10H,1-4H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIIOTCIPVLYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)OC)C)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.